molecular formula C15H21NO2 B263792 1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine

1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine

カタログ番号: B263792
分子量: 247.33 g/mol
InChIキー: UMALHRVAPJKLNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MAP or MAP-1. MAP-1 has gained significant attention in the scientific community due to its potential therapeutic applications.

作用機序

MAP-1 acts on the central nervous system by binding to the mu-opioid receptors. It acts as an agonist, producing similar effects to those of endogenous opioids such as endorphins and enkephalins. MAP-1 also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MAP-1 has been found to produce analgesic effects by inhibiting pain signals in the spinal cord and brain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MAP-1 has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and reduced anxiety. MAP-1 has also been found to reduce the severity of withdrawal symptoms in drug-addicted animals.

実験室実験の利点と制限

MAP-1 has several advantages for lab experiments. It is easy to synthesize and can be obtained in pure form through recrystallization. MAP-1 has also been found to be stable under a wide range of conditions. However, MAP-1 has some limitations for lab experiments. It is a controlled substance and requires special permits and licenses for handling and experimentation. Additionally, the effects of MAP-1 may vary depending on the dosage and administration route.

将来の方向性

Future research on MAP-1 may focus on its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may investigate the potential use of MAP-1 in the treatment of chronic pain and depression. The development of novel analogs of MAP-1 may also be explored to improve its pharmacological properties and reduce its side effects. Finally, studies may investigate the long-term effects of MAP-1 on the central nervous system.

合成法

The synthesis of MAP-1 involves the reaction between 4-methoxyphenylacetic acid and 4-methylpiperidine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure MAP-1.

科学的研究の応用

MAP-1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and antidepressant effects. MAP-1 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, MAP-1 has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders.

特性

分子式

C15H21NO2

分子量

247.33 g/mol

IUPAC名

2-(4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-13-3-5-14(18-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChIキー

UMALHRVAPJKLNS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC

正規SMILES

CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。